![molecular formula C16H20N2O B7638395 N-cyclohexyl-2-(1H-indol-3-yl)acetamide](/img/structure/B7638395.png)
N-cyclohexyl-2-(1H-indol-3-yl)acetamide
Overview
Description
N-cyclohexyl-2-(1H-indol-3-yl)acetamide, also known as CIQ, is a synthetic compound that was first synthesized in 2003 by researchers at the University of California, San Francisco. CIQ is a potent and selective agonist of the serotonin 5-HT7 receptor, which has been implicated in a variety of physiological and pathological processes, including mood regulation, sleep-wake cycles, and circadian rhythms.
Scientific Research Applications
Synthesis and Chemical Properties :
- Saito et al. (2007) demonstrated the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles, which are useful in the synthesis of complex natural products like (−)-mesembrane (Saito, Matsuo, & Ishibashi, 2007).
- Zhou et al. (2016) developed a highly efficient method for synthesizing unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives (Zhou, Li, Wang, He, Guan, & Wu, 2016).
Pharmacological and Biological Activity :
- Al-Ostoot et al. (2020) synthesized a new indole acetamide with anti-inflammatory properties confirmed by molecular docking studies (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
- Rani et al. (2014) reported the synthesis and pharmacological evaluation of substituted phenoxy acetamide derivatives, showing significant anti-inflammatory, analgesic, and antipyretic activities (Rani, Pal, Hegde, & Hashim, 2014).
- Modi et al. (2011) synthesized 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives with notable cytotoxic activity against cancer cell lines (Modi, Shah, Patel, Suthar, Chauhan, & Patel, 2011).
Antiplasmodial Properties :
- Mphahlele et al. (2017) prepared N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides with potential in vitro antiplasmodial properties against Plasmodium falciparum (Mphahlele, Mmonwa, & Choong, 2017).
Antimicrobial and Antiallergic Activities :
- Debnath and Ganguly (2015) synthesized N-aryl acetamide derivatives with promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
- Menciu et al. (1999) prepared N-(pyridin-4-yl)-(indol-3-yl)acetamides with significant antiallergic potency (Menciu, Duflos, Fouchard, Le Baut, Emig, Achterrath, Szelenyi, Nickel, Schmidt, Kutscher, & Günther, 1999).
properties
IUPAC Name |
N-cyclohexyl-2-(1H-indol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(18-13-6-2-1-3-7-13)10-12-11-17-15-9-5-4-8-14(12)15/h4-5,8-9,11,13,17H,1-3,6-7,10H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAIOIKNYYKOQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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